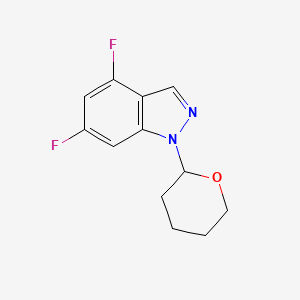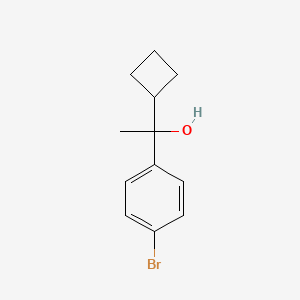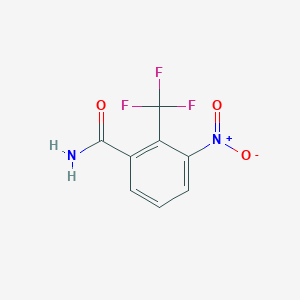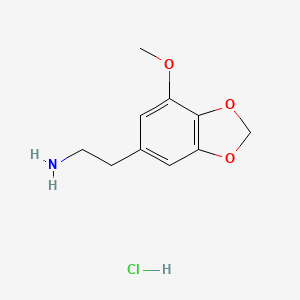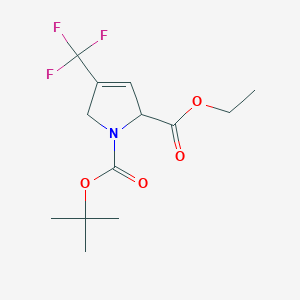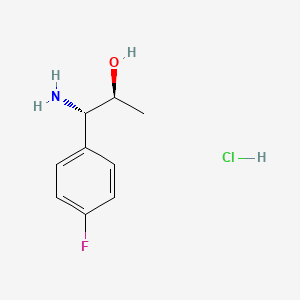
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol is a chemical compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the dichlorophenyl group: This step might involve a substitution reaction using a dichlorophenyl halide.
Addition of the trifluoromethyl group: This can be done using a trifluoromethylating agent under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of pyridine are often explored for their potential as therapeutic agents. This compound could be a candidate for drug development, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine: Lacks the methanol group.
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-carboxylic acid: Has a carboxylic acid group instead of methanol.
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-amine: Contains an amine group.
Uniqueness
The presence of the methanol group in 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol may confer unique properties, such as increased solubility in certain solvents or specific interactions with biological targets.
Eigenschaften
Molekularformel |
C13H8Cl2F3NO |
|---|---|
Molekulargewicht |
322.11 g/mol |
IUPAC-Name |
[2-(2,3-dichlorophenyl)-3-(trifluoromethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-9-3-1-2-8(11(9)15)12-10(13(16,17)18)7(6-20)4-5-19-12/h1-5,20H,6H2 |
InChI-Schlüssel |
VQOLPJAKWKRXTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=C2C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


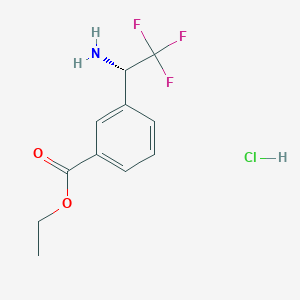

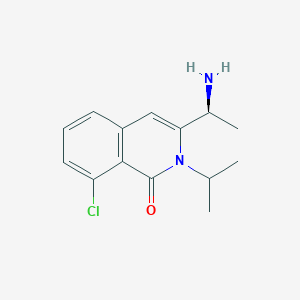
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)

![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
